molecular formula C19H18N2O2 B11340350 4-propoxy-N-quinolin-8-ylbenzamide

4-propoxy-N-quinolin-8-ylbenzamide

Cat. No.: B11340350
M. Wt: 306.4 g/mol
InChI Key: JUTYZDWAZNGXDI-UHFFFAOYSA-N
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Description

4-propoxy-N-quinolin-8-ylbenzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-quinolin-8-ylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-aminoquinoline and 4-propoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalysis: The use of catalysts, such as transition metal catalysts, can enhance the efficiency of the reaction and reduce the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or benzamide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-propoxy-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-quinolin-8-ylbenzamide: Similar in structure but with a methoxy group instead of a propoxy group.

    4-ethoxy-N-quinolin-8-ylbenzamide: Similar in structure but with an ethoxy group instead of a propoxy group.

    4-butoxy-N-quinolin-8-ylbenzamide: Similar in structure but with a butoxy group instead of a propoxy group.

Uniqueness

4-propoxy-N-quinolin-8-ylbenzamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-propoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-2-13-23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

JUTYZDWAZNGXDI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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